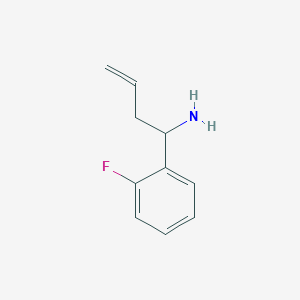

1-(2-Fluorophenyl)but-3-en-1-amine

Beschreibung

Significance of Chiral Allylic Amine Scaffolds in Contemporary Organic Chemistry

Chiral allylic amines are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals. umn.edursc.org Their importance also extends to their use as versatile chiral building blocks in the synthesis of complex molecular targets. eurekaselect.com The allylic functional group within these molecules offers a reactive handle for a variety of chemical transformations, allowing for further structural elaboration. rsc.org

The development of efficient and stereoselective methods for the synthesis of chiral allylic amines is a major focus of contemporary organic synthesis. rsc.orgacs.org These methods often aim to control the stereochemistry at the carbon atom bearing the amino group, which is critical for the biological activity of many pharmaceutical compounds. Researchers have explored various strategies, including catalytic asymmetric hydroamination of allenes and dienes, to produce these valuable compounds with high enantioselectivity. rsc.orgacs.org

Overview of Fluorinated Amines as Versatile Building Blocks and Intermediates

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com In medicinal chemistry, the incorporation of fluorine atoms is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. tandfonline.comenamine.net Fluorinated amines, in particular, are highly sought-after building blocks for the synthesis of new pharmaceuticals. alfa-chemistry.comnih.gov

The presence of a fluorine atom can lower the basicity of the amine group, which can be advantageous in modulating the pharmacokinetic profile of a drug. nih.gov This modification can lead to improved absorption and reduced metabolic degradation. Consequently, there is considerable research interest in developing novel synthetic methods for the preparation of fluorinated amines, including various fluorination and fluoroamination reactions. alfa-chemistry.comyoutube.com The synthesis of chiral fluorinated amines is of particular importance, with methods often relying on stereoselective additions to N-tert-butylsulfinyl imines. nih.gov

Current Research Landscape Pertaining to 1-(2-Fluorophenyl)but-3-en-1-amine

Direct research specifically focused on 1-(2-Fluorophenyl)but-3-en-1-amine is limited in publicly available scientific literature. However, the structural features of this compound—a chiral allylic amine bearing a fluorinated phenyl group—place it at the intersection of several active areas of research.

The synthesis of this compound would likely involve the asymmetric addition of an allyl nucleophile to an imine derived from 2-fluorobenzaldehyde, or a related strategy. The development of such a synthesis would be of interest for creating libraries of fluorinated compounds for drug discovery screening. The combination of the chiral amine and the fluorophenyl group suggests potential applications in medicinal chemistry, where these motifs are known to contribute to desirable pharmacological properties. For instance, the antidepressant citalopram (B1669093) contains a fluorophenyl group, and its active enantiomer highlights the importance of stereochemistry in drug design.

Future research on 1-(2-Fluorophenyl)but-3-en-1-amine would likely explore its utility as a building block in the synthesis of more complex molecules. The reactivity of the terminal alkene could be exploited for various transformations, such as cross-coupling reactions, metathesis, or hydroboration-oxidation, to introduce further functionalization. Additionally, the impact of the 2-fluoro substituent on the reactivity and biological activity of any derived compounds would be a key area of investigation.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12FN |

|---|---|

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2 |

InChI-Schlüssel |

VEERPKSHPIAFJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC(C1=CC=CC=C1F)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2 Fluorophenyl but 3 En 1 Amine

Strategies for Carbon-Nitrogen Bond Formation in Allylic Systems

The construction of the C-N bond in the allylic position is a cornerstone of the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine. Various strategies have been developed to achieve this, ranging from classical reductive amination pathways to modern transition metal-catalyzed methods.

Reductive amination is a widely utilized and robust method for the synthesis of amines from carbonyl compounds. nih.govyoutube.comnih.gov This two-step, often one-pot, process involves the initial formation of an imine from a ketone or aldehyde and an amine, followed by the reduction of the imine to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine, a plausible precursor would be 1-(2-fluorophenyl)but-3-en-1-one. This ketone can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine. nih.govnih.gov

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol and can be catalyzed by a weak acid. The use of ammonia is crucial for the formation of the primary amine. nih.gov Iron-catalyzed reductive amination has also emerged as a sustainable alternative, capable of converting various ketones to primary amines with good yields and functional group tolerance, including halogens. nih.gov

Table 1: Plausible Conditions for Reductive Amination to Synthesize 1-(2-Fluorophenyl)but-3-en-1-amine

| Precursor | Amine Source | Reducing Agent | Solvent | Catalyst | Plausible Yield |

| 1-(2-fluorophenyl)but-3-en-1-one | Ammonia | NaBH3CN | Methanol | Acetic Acid | Good |

| 1-(2-fluorophenyl)but-3-en-1-one | Ammonium (B1175870) Acetate | H2 | Water | Iron-based catalyst | Good to Excellent |

An alternative strategy for the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine involves the nucleophilic addition of an allyl group to an imine or a related electrophile derived from 2-fluorobenzaldehyde. This approach builds the carbon skeleton and the C-N bond concurrently. One common method is the reaction of an imine, formed from 2-fluorobenzaldehyde and a suitable amine, with an allyl organometallic reagent such as allylmagnesium bromide. nih.gov The Grignard reagent adds to the electrophilic carbon of the C=N bond, and subsequent hydrolysis yields the desired allylic amine. nih.govlibretexts.org

The direct, one-pot reaction of 2-fluorobenzaldehyde, an amine, and an allylating agent is also a viable and efficient route. For instance, 1-allylsilatrane has been used in a metal-free, one-pot direct alkylative reductive amination of anilines and benzaldehydes. libretexts.org This method avoids the pre-formation and isolation of the imine intermediate. The reaction proceeds under mild conditions and tolerates a range of functional groups.

Table 2: Nucleophilic Addition Strategies for 1-(2-Fluorophenyl)but-3-en-1-amine Synthesis

| Electrophile Precursor | Allyl Source | Amine Source | Solvent | Key Features | Plausible Yield |

| 2-Fluorobenzaldehyde | Allylmagnesium bromide | Ammonia (in situ imine formation) | Diethyl Ether/THF | Grignard addition to imine | Good |

| 2-Fluorobenzaldehyde | 1-Allylsilatrane | Aniline derivative | Acetic Acid | Metal-free, one-pot | Good |

Transition metal catalysis offers powerful and versatile methods for the formation of C-N bonds in allylic systems, often with high levels of regio- and enantioselectivity. acs.org

Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established and highly effective method for the synthesis of chiral allylic amines. nih.govrsc.org This reaction typically involves the reaction of an allylic substrate, such as an allylic carbonate or acetate, with a nucleophilic amine in the presence of a palladium catalyst and a chiral ligand. The reaction proceeds through a π-allyl palladium intermediate, and the chiral ligand controls the stereochemical outcome of the nucleophilic attack. For the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine, a suitable substrate would be a derivative of 1-(2-fluorophenyl)but-3-en-1-ol. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed AAA reactions.

Copper-catalyzed enantioselective allylic amination has emerged as a valuable alternative to palladium-catalyzed methods. organic-chemistry.org These reactions often utilize readily available starting materials and can proceed under mild conditions. A patent describes a method for preparing chiral N-substituted allylic amines from allylic substrates and substituted hydroxylamines in the presence of a copper catalyst and a chiral ligand, achieving good yields and high enantioselectivity. google.com A copper-catalyzed three-component reaction of an alkyne, an aldehyde, and a secondary amine can also produce chiral propargylamines, which could potentially be reduced to the desired allylic amine. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Allylic Amination for 1-(2-Fluorophenyl)but-3-en-1-amine

| Metal Catalyst | Chiral Ligand | Allylic Substrate | Amine Source | Plausible Yield | Plausible Enantiomeric Excess (ee) |

| Palladium(0) | Chiral Phosphoramidite | 1-(2-fluorophenyl)but-3-en-1-yl acetate | Ammonia surrogate | Good | High |

| Copper(I) | Chiral Bisoxazoline | 1-(2-fluorophenyl)but-3-en-1-yl phosphate | Benzylamine | Good | High |

Transition Metal-Catalyzed Allylic Amination Routes

Enantioselective Synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine

The development of enantioselective methods for the synthesis of chiral amines is of paramount importance, particularly for applications in the pharmaceutical industry. researchgate.net Several strategies can be employed to obtain 1-(2-Fluorophenyl)but-3-en-1-amine in an enantiomerically enriched form.

Asymmetric hydrogenation of a prochiral imine precursor, derived from 1-(2-fluorophenyl)but-3-en-1-one, is a powerful approach. researchgate.netacs.org This can be achieved using a chiral transition metal catalyst, such as those based on rhodium, iridium, or ruthenium, with a chiral ligand. Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has also been reported to provide optically active fluorinated amines with high enantiomeric excess. researchgate.netacs.org

Furthermore, the transition metal-catalyzed allylic amination reactions discussed in section 2.1.3 are inherently suited for enantioselective synthesis through the use of chiral ligands. Both palladium and copper-based catalytic systems have demonstrated excellent performance in asymmetric allylic amination, providing access to a wide range of chiral allylic amines with high enantioselectivity. nih.govrsc.orggoogle.com The choice of the metal, the chiral ligand, and the reaction conditions are all critical factors in controlling the stereochemical outcome of the reaction.

Organocatalysis also presents a valuable tool for the enantioselective synthesis of chiral amines. nih.gov Chiral Brønsted acids or chiral primary amines can be used to catalyze the asymmetric addition of nucleophiles to imines, leading to the formation of enantioenriched amine products.

Table 4: Overview of Enantioselective Strategies for 1-(2-Fluorophenyl)but-3-en-1-amine

| Method | Precursor | Catalyst System | Key Features | Plausible Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | 1-(2-fluorophenyl)but-3-en-1-one and Ammonia | Chiral Ruthenium or Iridium Complex | Direct conversion of ketone to chiral amine | High |

| Asymmetric Nucleophilic Addition | 2-Fluorobenzaldehyde-derived imine | Chiral Lewis Acid or Organocatalyst | Asymmetric C-C bond formation | Good to High |

| Asymmetric Allylic Amination | 1-(2-fluorophenyl)but-3-en-1-yl derivative | Chiral Palladium or Copper Complex | High efficiency and selectivity | Excellent |

Chiral Catalyst Development for Asymmetric Transformations

Catalytic asymmetric synthesis provides the most efficient and atom-economical route to single-enantiomer compounds. This approach relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The primary strategies involve the asymmetric transformation of a prochiral precursor, such as 1-(2-fluorophenyl)but-3-en-1-one or an imine derived from 2-fluorobenzaldehyde.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering a sustainable alternative to metal-based catalysts. For the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine, chiral Brønsted acids or primary/secondary amines derived from natural sources like cinchona alkaloids or proline are particularly relevant. nih.govnih.gov

A plausible organocatalytic route involves the asymmetric functionalization of an imine. For instance, a chiral phosphoric acid (CPA) could catalyze the enantioselective addition of an allyl nucleophile to the imine derived from 2-fluorobenzaldehyde. Alternatively, chiral primary or secondary amine catalysts can activate α,β-unsaturated aldehydes to participate in cascade reactions. While direct application to 1-(2-Fluorophenyl)but-3-en-1-amine is not extensively documented, the efficacy of these systems is well-established for analogous substrates. The catalyst forms a chiral iminium ion intermediate, which directs the incoming nucleophile to one face of the molecule, thereby establishing the stereocenter with high fidelity.

Table 1: Representative Organocatalytic Asymmetric Reactions for Chiral Amine Synthesis This table illustrates the effectiveness of organocatalysts in reactions analogous to the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine.

| Catalyst Precursor | Substrate Type | Reaction Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Diphenylprolinol Silyl Ether | Phenylacetaldehyde | Michael Addition | >90 | 95-99 |

| Cinchona Alkaloid | Benzylideneacetone | Michael Addition | 75-85 | 80-90 |

| Chiral Phosphoric Acid (TRIP) | Silyl Ketene Imine | Protonation | >90 | 90-98 |

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. Transaminases (TAs), particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.gov

The synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine via this method would start from the corresponding prochiral ketone, 1-(2-fluorophenyl)but-3-en-1-one. An (R)- or (S)-selective transaminase transfers an amino group from a donor molecule, such as isopropylamine or alanine, to the ketone. rsc.org This reaction produces the desired amine enantiomer with typically excellent enantiomeric excess (>99% ee). nih.gov The primary byproduct is a simple ketone (e.g., acetone from isopropylamine), which can often be removed easily. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Whole-cell biocatalysts are often employed to simplify enzyme handling and cofactor regeneration. nih.gov

Table 2: Performance of Transaminases in the Asymmetric Synthesis of Chiral Amines Data from analogous reactions demonstrate the potential for high conversion and enantioselectivity in the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine from its corresponding ketone.

| Transaminase Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| (R)-Transaminase (ArR-TA) | 1-Phenylpropan-2-one | Isopropylamine | 88-89 | >99 |

| (R)-Transaminase (AtR-TA) | 1-(3,4-dimethoxyphenyl)propan-2-one | Isopropylamine | 69-76 | >99 |

| (S)-Transaminase | 4'-substituted acetophenones | Alanine | High | >99 |

Transition metal catalysis is a powerful tool for asymmetric synthesis. Chiral complexes, typically formed from a metal center (e.g., Iridium, Rhodium, Ruthenium) and a chiral organic ligand, can catalyze reactions like hydrogenation or allylation with outstanding enantioselectivity. nih.govacs.org

Two primary pathways are viable for synthesizing 1-(2-Fluorophenyl)but-3-en-1-amine:

Asymmetric Hydrogenation of an Imine : The precursor ketone, 1-(2-fluorophenyl)but-3-en-1-one, can be condensed with an amine (e.g., ammonia or a protected amine) to form a C=N double bond. Subsequent asymmetric hydrogenation using a chiral catalyst, such as an Iridium complex with a phosphine-oxazoline (SIPHOX) or f-binaphane ligand, reduces the imine to the desired chiral amine with high enantioselectivity. nih.govacs.org

Asymmetric Allylation of an Imine : An imine formed from 2-fluorobenzaldehyde can undergo nucleophilic addition with an allylating agent. For example, an asymmetric allylation using a chiral allylboronate reagent can stereoselectively form the C-C bond and the chiral center simultaneously. nih.gov

These methods are highly modular, as the steric and electronic properties of the chiral ligand can be fine-tuned to optimize reactivity and selectivity for a specific substrate. acs.org

Table 3: Representative Asymmetric Syntheses using Chiral Metal-Ligand Complexes This table showcases results for reactions applicable to the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine.

| Metal/Ligand System | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| Ir/f-binaphane | N-aryl imine | Hydrogenation | High | 90-97 |

| Ru/Chiral Diamine | Unprotected α-ketoamine | Transfer Hydrogenation | >95 | >99 |

| Rh/Chiral Aminophosphine | Styrene | Hydroformylation | High | up to 51 |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). The auxiliary then directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.comharvard.edu

For the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine, Ellman's tert-butanesulfinamide is an exceptionally effective chiral auxiliary. osi.lvyale.edu The synthesis begins with the condensation of 2-fluorobenzaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic addition of an allyl group (from a reagent like allylmagnesium bromide) to the opposite face. This reaction proceeds with a high degree of diastereoselectivity. The final step is the removal of the sulfinyl auxiliary under mild acidic conditions to afford the free chiral amine. yale.edu This method is widely applicable and known for its high stereocontrol, particularly for the synthesis of aryl-containing amines. osi.lv

Table 4: Diastereoselective Alkylation using Pseudoephenamine as a Chiral Auxiliary This table illustrates the high diastereoselectivity achievable with chiral auxiliaries in reactions analogous to those for synthesizing 1-(2-Fluorophenyl)but-3-en-1-amine.

| Auxiliary | Substrate | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl bromide | 85 | ≥99:1 |

| (1S,2S)-Pseudoephenamine | Phenylacetamide | Methyl iodide | 99 | ≥99:1 |

| (1S,2S)-Pseudoephenamine | Propionamide | Allyl iodide | 84 | 98:2 |

Chemoenzymatic and Deracemization Strategies

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. A deracemization process is a particularly powerful example, allowing for the theoretical 100% conversion of a racemic mixture of amines into a single enantiomer.

This can be achieved using a system of two stereocomplementary enzymes. For a racemic mixture of 1-(2-Fluorophenyl)but-3-en-1-amine, an (S)-selective amine oxidase or transaminase would selectively convert the (S)-enantiomer to the corresponding ketone, 1-(2-fluorophenyl)but-3-en-1-one, leaving the (R)-enantiomer untouched. A second enzyme, an (R)-selective transaminase, then converts the ketone back into the (R)-amine. This cyclic process ultimately funnels both enantiomers from the starting racemate into a single, desired enantiomer. This approach is highly efficient as it avoids the 50% yield limit inherent in classical kinetic resolutions.

Sustainable and Efficient Synthetic Routes for 1-(2-Fluorophenyl)but-3-en-1-amine

The development of sustainable synthetic routes is a critical goal in modern chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. Several of the methodologies discussed above align with the principles of green chemistry.

Biocatalysis : Enzymatic methods, such as those using transaminases, are inherently sustainable. rsc.org Reactions are performed in water under mild temperature and pH conditions, avoiding the need for toxic solvents, heavy metals, or harsh reagents. Enzymes themselves are biodegradable and derived from renewable resources.

Organocatalysis : By avoiding the use of often toxic and expensive heavy metals, organocatalysis presents a greener alternative to many traditional catalytic systems. The catalysts are often robust and can be used in low loadings.

Catalytic vs. Stoichiometric Reagents : Asymmetric catalytic methods (organo-, bio-, and metal-catalysis) are superior to the use of stoichiometric chiral auxiliaries in terms of atom economy. While auxiliaries are effective, they must be used in equimolar amounts and require additional protection and deprotection steps, generating more waste. Catalytic processes, by definition, use substoichiometric quantities of the chiral agent.

Process Intensification : The use of immobilized enzymes in continuous flow reactors represents a significant advance in sustainable manufacturing. chemrxiv.org Immobilization allows for easy separation and reuse of the biocatalyst, improving process efficiency and reducing costs. chemrxiv.org

By prioritizing these catalytic and biocatalytic approaches, the synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine can be achieved not only with high stereochemical purity but also with a significantly reduced environmental footprint.

Theoretical and Computational Investigations of 1 2 Fluorophenyl but 3 En 1 Amine

Conformational Analysis and Stereochemical Preferences

Conformational analysis is a critical aspect of understanding the three-dimensional structure and, consequently, the physical and chemical properties of a molecule. For a flexible molecule like 1-(2-Fluorophenyl)but-3-en-1-amine, which possesses multiple rotatable bonds, numerous conformations are possible. These arise from the rotation around the C-C and C-N single bonds. The presence of a stereocenter at the carbon atom attached to the amine and the phenyl ring also introduces the possibility of different stereoisomers (R and S enantiomers), each with its own set of conformational preferences.

Density Functional Theory (DFT) Studies on Conformational Isomers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies of conformers, and other properties. A DFT study on 1-(2-Fluorophenyl)but-3-en-1-amine would involve systematically exploring the potential energy surface to locate the various stable conformers (local minima). The relative energies of these conformers would indicate their populations at thermal equilibrium.

No specific DFT studies on the conformational isomers of 1-(2-Fluorophenyl)but-3-en-1-amine have been found in the reviewed literature.

Potential Energy Surface Mapping and Rotational Barriers

A potential energy surface (PES) map provides a visual representation of the energy of a molecule as a function of its geometry. For 1-(2-Fluorophenyl)but-3-en-1-amine, mapping the PES by systematically rotating key dihedral angles (e.g., the angle between the phenyl ring and the side chain, and rotations within the butenyl side chain) would reveal the lowest energy conformations and the energy barriers that separate them. These rotational barriers are crucial for understanding the dynamics of the molecule and the rates of interconversion between different conformers.

Specific potential energy surface maps and data on rotational barriers for 1-(2-Fluorophenyl)but-3-en-1-amine are not available in published research.

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

A detailed analysis of intramolecular hydrogen bonding and other non-covalent interactions specific to 1-(2-Fluorophenyl)but-3-en-1-amine has not been reported.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals, which are essential for predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcome of chemical reactions. researchgate.netyoutube.comrsc.orglibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

A Frontier Molecular Orbital analysis with specific HOMO and LUMO energy values and visualizations for 1-(2-Fluorophenyl)but-3-en-1-amine is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deyoutube.comyoutube.com It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack. For 1-(2-Fluorophenyl)but-3-en-1-amine, the MEP map would likely show a negative potential around the fluorine atom and the pi-bond, and a positive potential around the amine hydrogens.

No specific Molecular Electrostatic Potential maps for 1-(2-Fluorophenyl)but-3-en-1-amine have been published.

Global and Local Reactivity Indices (e.g., Fukui Functions)

To comprehend the chemical reactivity of 1-(2-fluorophenyl)but-3-en-1-amine, computational chemistry offers powerful tools through Density Functional Theory (DFT). wikipedia.org Key to this understanding are global and local reactivity indices, which help in predicting how and where a molecule will react.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1-(2-fluorophenyl)but-3-en-1-amine, the presence of the electron-withdrawing fluorine atom on the phenyl ring would be expected to influence these global properties compared to its non-fluorinated analog, 1-phenylbut-3-en-1-amine. ajchem-a.com

Local Reactivity Indices , most notably the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function is defined as the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.comias.ac.in There are three main types of Fukui functions:

f+(r): For nucleophilic attack (where an electron is added), indicating sites susceptible to reaction with nucleophiles.

f-(r): For electrophilic attack (where an electron is removed), highlighting sites prone to reaction with electrophiles.

f0(r): For radical attack.

For 1-(2-fluorophenyl)but-3-en-1-amine, a Fukui function analysis would likely reveal the nitrogen atom of the amine group and the double bond of the butenyl chain as key reactive centers. The electron-withdrawing nature of the 2-fluorophenyl group would modulate the electron density and thus the reactivity at these sites. Calculations would involve optimizing the geometry of the neutral, cationic, and anionic forms of the molecule to determine the electron density changes. youtube.comfaccts.de

A hypothetical condensed Fukui function analysis for 1-(2-fluorophenyl)but-3-en-1-amine might look like the data presented in the table below. The values represent the propensity of each atomic center to undergo nucleophilic or electrophilic attack.

| Atom/Region | Hypothetical f+ (for nucleophilic attack) | Hypothetical f- (for electrophilic attack) |

| N (Amine) | High | Low |

| C=C (Butenyl) | Moderate | High |

| Phenyl Ring | Low | Moderate |

This table is illustrative and not based on published experimental data.

Mechanistic Elucidation of Reactions Involving 1-(2-Fluorophenyl)but-3-en-1-amine

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization in Catalytic Transformations

Catalytic transformations, such as palladium-catalyzed cross-coupling reactions or hydroaminations, are common for allylamines. nih.govresearchgate.netresearchgate.net Understanding the mechanism of these reactions involves locating and characterizing the transition states (TS) of each elementary step. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For a hypothetical palladium-catalyzed amination involving 1-(2-fluorophenyl)but-3-en-1-amine, computational chemists would model the interaction of the amine with the palladium catalyst. nih.gov This would involve:

Locating the Transition State Geometry: Using algorithms that search for a first-order saddle point on the potential energy surface.

Frequency Analysis: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction step.

The fluorine substituent in the ortho position could exert significant steric and electronic effects on the transition state geometry and energy, thereby influencing the reaction rate and selectivity. nih.gov

Reaction Pathway Analysis using Computational Methods

Beyond characterizing individual transition states, computational chemistry allows for the mapping of the entire reaction pathway. This involves calculating the energies of all reactants, intermediates, transition states, and products. The resulting potential energy surface provides a comprehensive picture of the reaction mechanism.

For instance, in a multi-step catalytic cycle, each step (e.g., oxidative addition, migratory insertion, reductive elimination) would be computationally modeled. By comparing the energy barriers of competing pathways, chemists can predict the most likely reaction mechanism and understand the factors that control regioselectivity and stereoselectivity. Studies on related allylamines have shown that the choice of ligand on the metal catalyst can significantly alter the reaction pathway. researchgate.net

Solvent Effects on Reaction Energetics and Selectivity

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and outcomes. Computational models can account for solvent effects in several ways:

Implicit Solvation Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in stabilizing transition states or intermediates.

For 1-(2-fluorophenyl)but-3-en-1-amine, the amine group can act as both a hydrogen bond donor and acceptor. Therefore, in protic solvents, explicit solvent models would be particularly important for accurately modeling reaction energetics and predicting selectivity. The polarity of the solvent could also influence the stability of charged intermediates or transition states, thereby altering the reaction pathway.

Reactivity and Derivatization Studies of 1 2 Fluorophenyl but 3 En 1 Amine

Transformations Involving the Primary Amine Functionality

The primary amine group in 1-(2-fluorophenyl)but-3-en-1-amine is a nucleophilic center, readily participating in a variety of reactions to form more complex derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine can be readily functionalized through acylation, alkylation, and sulfonylation reactions.

Acylation: Acylation of the primary amine with acylating agents such as acid chlorides or anhydrides yields N-substituted amides. For instance, the reaction with acetic anhydride (B1165640) would produce N-(1-(2-fluorophenyl)but-3-en-1-yl)acetamide. youtube.comresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are often stable, crystalline solids, which facilitates their purification. nih.govacs.org

Alkylation: N-alkylation of 1-(2-fluorophenyl)but-3-en-1-amine can be achieved using alkyl halides. researchgate.net However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comchemicalbook.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the primary amine may be employed. For example, methylation with methyl iodide can lead to the formation of N-methyl-1-(2-fluorophenyl)but-3-en-1-amine and subsequently to the quaternary ammonium (B1175870) salt upon exhaustive methylation. rsc.orglibretexts.orgnih.gov

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords sulfonamides. researchgate.net This reaction, often referred to as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. vedantu.com The resulting N-(1-(2-fluorophenyl)but-3-en-1-yl)-4-methylbenzenesulfonamide is typically a stable solid. researchgate.net

Table 1: Representative N-Functionalization Reactions

| Reagent | Product | Reaction Type | Typical Conditions |

|---|---|---|---|

| Acetic Anhydride | N-(1-(2-fluorophenyl)but-3-en-1-yl)acetamide | Acylation | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), room temperature |

| Methyl Iodide | N-Methyl-1-(2-fluorophenyl)but-3-en-1-amine | Alkylation | Base (e.g., K2CO3), solvent (e.g., DMF, MeCN), room temperature or heating |

| p-Toluenesulfonyl Chloride | N-(1-(2-fluorophenyl)but-3-en-1-yl)-4-methylbenzenesulfonamide | Sulfonylation | Base (e.g., pyridine), solvent (e.g., DCM), 0 °C to room temperature |

Note: This table presents typical conditions for the functionalization of primary amines and serves as an illustration. Specific conditions for 1-(2-fluorophenyl)but-3-en-1-amine may vary.

Formation of Imines and Amides as Reactive Intermediates

Imine Formation: Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org The reaction of 1-(2-fluorophenyl)but-3-en-1-amine with an aldehyde or ketone would yield a corresponding N-substituted imine. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com The formation of the C=N double bond in the imine provides a new site for further chemical transformations.

Amide Formation: Amides can be synthesized from 1-(2-fluorophenyl)but-3-en-1-amine by reaction with carboxylic acids. This transformation usually requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These coupling agents facilitate the formation of the amide bond under milder conditions, which is particularly important when dealing with sensitive substrates. nih.govgoogle.com

Stereoselective N-Functionalization

Given that 1-(2-fluorophenyl)but-3-en-1-amine is a chiral molecule, stereoselective N-functionalization is a key area of interest for the synthesis of enantiomerically pure compounds. While specific studies on this substrate are limited, general methodologies for the stereoselective N-functionalization of chiral amines are well-established. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, enantioselective synthesis of N-alkylamines can be achieved through β-amino C–H functionalization promoted by cooperative actions of Lewis acids and chiral co-catalysts. nih.gov

Reactions at the But-3-en-1-yl Moiety

The but-3-en-1-yl group, with its terminal double bond, offers another site for a variety of chemical transformations, including stereoselective reactions that can introduce new stereocenters into the molecule.

Stereoselective Hydrogenation of the Alkene Double Bond

The double bond in the but-3-en-1-yl moiety can be reduced to a single bond through hydrogenation. Stereoselective hydrogenation, which controls the spatial orientation of the newly formed C-H bonds, can be achieved using chiral catalysts. Catalysts based on transition metals like iridium, rhodium, and ruthenium, in combination with chiral ligands, are commonly employed for the asymmetric hydrogenation of alkenes. nih.govrsc.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown high efficiency in the asymmetric hydrogenation of related substrates.

Epoxidation and Dihydroxylation Reactions

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom. Diastereoselective epoxidation of the double bond in N-protected derivatives of 1-(2-fluorophenyl)but-3-en-1-amine can be achieved. The stereochemical outcome can often be directed by the existing stereocenter in the molecule, a phenomenon known as substrate-controlled diastereoselectivity. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. In allylic amines, the amino group can direct the epoxidation to occur on the same face of the double bond (syn-epoxidation) through hydrogen bonding with the oxidant. wikipedia.orgorganic-chemistry.org

Dihydroxylation: The alkene can be converted to a vicinal diol (containing two adjacent hydroxyl groups) through dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.orgharvard.edunih.govencyclopedia.pub This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. By choosing the appropriate chiral ligand (either DHQ or DHQD based), it is possible to control the stereochemistry of the diol product with high enantioselectivity. wikipedia.orgorganic-chemistry.org This method would allow for the synthesis of specific stereoisomers of 1-(2-fluorophenyl)butane-1,2,3-triol from 1-(2-fluorophenyl)but-3-en-1-amine.

Table 2: Representative Reactions at the Alkene Moiety

| Reaction | Reagent/Catalyst | Product | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Chiral Rh or Ir catalyst | 1-(2-Fluorophenyl)butan-1-amine | Stereoselective (catalyst-controlled) |

| Epoxidation | m-CPBA | 1-(2-Fluorophenyl)-3,4-epoxybutan-1-amine | Diastereoselective (substrate-controlled) |

| Dihydroxylation | OsO₄, NMO, Chiral Ligand (Sharpless) | 1-(2-Fluorophenyl)butane-1,2,3-triol | Enantioselective (ligand-controlled) |

Note: This table provides illustrative examples of reactions and the expected stereochemical control. Specific outcomes for 1-(2-fluorophenyl)but-3-en-1-amine would require experimental verification.

Olefin Metathesis and Cyclization Reactions (e.g., Ring-Closing Metathesis)

The but-3-enyl group in 1-(2-fluorophenyl)but-3-en-1-amine provides a reactive handle for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. Ring-closing metathesis (RCM) is a particularly valuable strategy for constructing nitrogen-containing heterocycles from acyclic precursors. wikipedia.org For the title compound, this process would typically require a two-step sequence.

First, the primary amine must be converted into a diene. This is commonly achieved by N-alkylation with an appropriate alkenyl halide, such as allyl bromide, or by acylation with a reagent like acryloyl chloride, to furnish the necessary diene substrate.

Once the diene is formed, exposure to a suitable transition-metal catalyst, typically a ruthenium-based complex, initiates the RCM reaction. The Grubbs and Hoveyda-Grubbs catalysts are stalwarts in this field, known for their functional group tolerance and efficiency. wikipedia.orgorganic-chemistry.org The reaction proceeds via an intramolecular metathesis pathway, where the two terminal alkenes are joined, forming a new cyclic olefin and releasing ethylene (B1197577) gas as a volatile byproduct. wikipedia.org In the case of an N-allylated derivative of 1-(2-fluorophenyl)but-3-en-1-amine, this strategy would lead to the formation of a substituted 2,5-dihydro-1H-pyrrole ring system.

The choice of catalyst is crucial and can influence reaction rates and yields. Second-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and are effective for producing more substituted or sterically hindered olefins. nih.govacs.org

| Catalyst Generation | Common Name | Key Features | Typical Applications |

|---|---|---|---|

| First Generation | Grubbs' Catalyst I | Contains tricyclohexylphosphine (B42057) (PCy₃) ligands. | Formation of di-substituted cyclic olefins. acs.org |

| Second Generation | Grubbs' Catalyst II | One PCy₃ ligand is replaced by an NHC ligand. | Higher activity; synthesis of tri-substituted olefins. acs.orgyoutube.com |

| Second Generation | Hoveyda-Grubbs Catalyst II | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery. | Structurally complex targets; macrocyclization. nih.gov |

| Third Generation | Fast-Initiating Catalysts | Phosphine ligands are replaced with more labile pyridines. | Rapid initiation; ring-opening metathesis polymerization (ROMP). wikipedia.org |

Reactions Involving the Fluorophenyl Group

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 2-fluorophenyl ring of the title compound is governed by the combined directing effects of the two existing substituents: the fluorine atom at C2 and the but-3-en-1-amine group at C1. youtube.comyoutube.com

Alkylamine Group (at C1): The -CH(NH₂)R group is strongly activating and an ortho-, para-director. organicchemistrytutor.com The nitrogen's lone pair can donate electron density into the ring via resonance, powerfully stabilizing the cationic intermediate (the sigma complex) formed during the reaction. libretexts.org This effect strongly favors substitution at the positions ortho (C2, C6) and para (C4) to the amine group.

Combined Effect: The regiochemical outcome of an EAS reaction is determined by the dominant activating group. In this case, the alkylamine substituent is a much stronger activator than fluorine is a deactivator. Therefore, the directing effect of the amine group will primarily control the position of substitution.

The potential sites for electrophilic attack are:

C4 (para to the amine): This position is strongly activated by the amine group and only experiences a weak deactivating inductive effect from the fluorine. It is generally sterically accessible.

C6 (ortho to the amine): This position is also strongly activated by the amine group. However, it is adjacent to the bulky butenylamine substituent and ortho to the fluorine, which may introduce some steric hindrance.

C3 and C5 (meta to the amine): These positions are significantly less favored due to the powerful ortho-, para-directing nature of the amine.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, with the C4 (para) product often being the major isomer due to reduced steric hindrance.

Cross-Coupling Reactions at the Aryl Halide (if derivatized)

The fluorine atom on the phenyl ring presents both a challenge and an opportunity for cross-coupling reactions. The carbon-fluorine bond is the strongest carbon-halogen bond, making it significantly less reactive in traditional palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds. researchgate.net

Direct C-F Bond Coupling: Despite the high bond energy, recent advances have enabled the direct cross-coupling of aryl fluorides. These reactions often employ nickel catalysts with electron-rich phosphine ligands, which can facilitate the challenging oxidative addition step. organic-chemistry.orgnih.govorganic-chemistry.org Organozinc or Grignard reagents are common coupling partners in these transformations. nih.govorganic-chemistry.org

Coupling via Derivatization: A more common and often more facile strategy involves the derivatization of the aromatic ring. As established in the previous section, electrophilic aromatic substitution (e.g., bromination with Br₂ and a Lewis acid) would likely install a bromine atom at the C4 or C6 position. This newly installed C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.

This difference in reactivity allows for orthogonal cross-coupling . For instance, a Suzuki coupling using a palladium catalyst and a boronic acid could be performed selectively at the C-Br position, leaving the C-F bond intact. acs.org This provides a powerful method for sequential, site-selective functionalization of the aromatic ring.

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Palladium | C-C |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Nickel or Palladium | C-C |

| Heck Coupling | Aryl Halide + Alkene | Palladium | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium | C-N |

Stereoselective Transformations Leveraging the Chirality of 1-(2-Fluorophenyl)but-3-en-1-amine

The carbon atom attached to both the phenyl ring and the nitrogen atom (C1) is a stereocenter. If the compound is prepared or resolved into a single enantiomer, this existing chirality can be used to influence the stereochemical outcome of subsequent reactions.

Diastereoselective Reactions with Chiral Auxiliaries

In this context, the chiral amine itself acts as an internal chiral auxiliary. Reactions occurring at other parts of the molecule, such as the butenyl side chain, can be influenced by the pre-existing stereocenter. This is known as substrate-controlled diastereoselectivity.

For example, an epoxidation reaction on the terminal double bond using an achiral reagent like meta-chloroperoxybenzoic acid (m-CPBA) would lead to the formation of two diastereomeric epoxides. The chiral center at C1 creates a sterically and electronically asymmetric environment around the alkene. The epoxidizing agent will preferentially approach from the less sterically hindered face, leading to one diastereomer being formed in excess. The level of diastereoselectivity would depend on the effective size difference of the substituents at the stereocenter and the distance between the stereocenter and the reacting double bond.

Application of 1 2 Fluorophenyl but 3 En 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Precursor Role in Material Science and Polymer Chemistry

The unique structural features of 1-(2-fluorophenyl)but-3-en-1-amine, namely its chirality, the presence of a reactive amino group, a polymerizable vinyl moiety, and a fluorinated aromatic ring, make it a promising candidate as a specialized precursor in the fields of material science and polymer chemistry. Although direct applications in these fields are not yet extensively documented, its potential can be inferred from the known reactivity of its functional groups.

Monomer Synthesis for Chiral Polymer Architectures

The bifunctional nature of 1-(2-fluorophenyl)but-3-en-1-amine allows for its use as a monomer in various polymerization strategies to create chiral polymer architectures. The presence of both a primary amine and a terminal alkene opens avenues for synthesizing polymers with unique helical structures and stereoregular backbones.

The primary amine group can participate in step-growth polymerization reactions. For instance, polycondensation with diacyl chlorides could yield chiral polyamides. rsc.org The stereocenter adjacent to the amine is expected to influence the polymer chain's secondary structure, potentially inducing a helical conformation. Similarly, reaction with diisocyanates would lead to chiral polyureas.

Alternatively, the but-3-enyl group provides a handle for chain-growth polymerization. While direct vinyl polymerization of such a monomer might be challenging, it could potentially be incorporated as a comonomer in radical polymerizations. chemrxiv.org A more sophisticated approach would involve the derivatization of the amine, followed by polymerization of the vinyl group.

A particularly promising, albeit hypothetical, route is Ring-Opening Metathesis Polymerization (ROMP). researchgate.netmdpi.comrsc.org This would first require the cyclization of the monomer, for example, through a reaction involving the amine and a suitable reagent to form a cyclic amine like a dihydropyrrole derivative. Subsequent ROMP of this new chiral, fluorinated cyclic olefin could lead to well-defined, high molecular weight polymers with the chiral fluorophenyl side chains regularly arranged along the polymer backbone. researchgate.netmdpi.comrsc.org The properties of such a polymer would be highly dependent on the catalyst and reaction conditions used. researchgate.net

Table 1: Hypothetical Polymerization Strategies for 1-(2-Fluorophenyl)but-3-en-1-amine

| Polymerization Type | Co-reactant/Initiator | Resulting Polymer Class | Potential Chiral Feature |

| Polycondensation | Diacyl Chloride | Polyamide | Chiral centers in the backbone |

| Polycondensation | Diisocyanate | Polyurea | Chiral centers in the backbone |

| Radical Polymerization | Radical Initiator | Vinyl Copolymer | Chiral side chains |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs Catalyst (after cyclization) | Polyalkenamer | Regularly spaced chiral side chains |

Incorporation into Functional Materials with Specific Optical Properties

The incorporation of 1-(2-fluorophenyl)but-3-en-1-amine into polymeric or other material scaffolds is anticipated to bestow specific and potentially valuable optical properties, primarily stemming from its inherent chirality and the presence of the fluorophenyl group. imperial.ac.uknih.gov

Chirality is a key determinant of a material's interaction with polarized light. imperial.ac.uk Polymers derived from this chiral amine are expected to be optically active, meaning they can rotate the plane of plane-polarized light. This chiroptical activity would be observable through techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. rsc.org The magnitude and sign of the CD signal would be indicative of the polymer's helical conformation and the stereochemistry of the repeating units.

Such chiral materials could find applications in chiral recognition and separation, acting as the stationary phase in chromatography columns for resolving racemic mixtures. nih.gov They could also be used in the development of chiral sensors. nih.gov

The 2-fluorophenyl group also contributes to the potential optical properties. Fluorination is known to alter a material's refractive index. mdpi.comethz.ch By incorporating this monomer, it may be possible to tune the refractive index of the resulting polymer, which is a critical parameter for applications in photonics and optical waveguides. mdpi.com Furthermore, the fluorine atom can enhance the thermal and chemical stability of the material, which is beneficial for the longevity and performance of optical devices. The combination of chirality and the electronic effects of the fluorinated ring could lead to materials with unique nonlinear optical (NLO) properties, although this would require experimental verification.

Table 2: Potential Optical Properties of Materials Derived from 1-(2-Fluorophenyl)but-3-en-1-amine

| Property | Origin | Potential Application |

| Optical Rotation | Chirality | Chiral sensors, Polarizers |

| Circular Dichroism | Chirality, Helical Polymer Structure | Probing secondary structure, Chiral recognition |

| Tunable Refractive Index | Fluorophenyl Group | Optical waveguides, Anti-reflective coatings |

| Nonlinear Optical (NLO) Effects | Chirality, Fluorinated Aromatic System | Optical switching, Frequency doubling |

Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl but 3 En 1 Amine Research

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric synthesis of 1-(2-fluorophenyl)but-3-en-1-amine and related homoallylic amines is critically dependent on the catalyst employed. While significant progress has been made, the quest for catalysts with superior performance continues to be a major research focus. The primary goals are to achieve near-perfect enantioselectivity (high enantiomeric ratio, er) and high chemical yields under mild conditions with low catalyst loadings.

Current research highlights the potential of several catalytic systems. Copper-based catalysts, in particular, have shown great promise. Chiral C1-symmetric N-heterocyclic carbene (NHC)-Cu complexes have been used for the enantioselective synthesis of homoallylamides from (pinacolato)allylborons and N-phosphinoylimines, achieving yields up to quantitative and enantiomeric ratios as high as 98.5:1.5. nih.govscispace.com Similarly, phosphoramidite–Cu complexes are effective in the synthesis of homoallylic amines bearing quaternary carbon centers, with reported enantiomeric ratios exceeding 99:1. acs.org

Beyond copper, nickel-catalyzed systems are emerging as powerful tools. A Ni/chiraphos catalyst system has been identified for the enantioselective vinylation of 2-azaallyl anions, providing access to a diverse range of vinyl aryl methyl amines with high enantioselectivity. nsf.gov Organocatalysis presents a metal-free alternative, with catalysts like hindered aminophenols, squaramides, and BINOL-derived chiral phosphoric acids enabling highly enantioselective additions of organoboron and organosilicon reagents to imines. beilstein-journals.orgnih.gov Rhodium and iridium-based catalysts have also been effectively used for the asymmetric allylation and reduction of imines, respectively. organic-chemistry.orgresearchgate.net

Future exploration will likely focus on developing catalysts that are not only highly selective but also robust, tolerant of a wide range of functional groups, and derived from abundant, non-toxic metals.

Table 1: Comparison of Emerging Catalytic Systems for Homoallylic Amine Synthesis

| Catalyst System | Reagents | Key Advantages | Reported Enantioselectivity (er) |

| NHC-Cu Complexes | (Pinacolato)allylborons, N-phosphinoylimines | Readily accessible, gram-scale amenable | Up to 98.5:1.5 nih.govscispace.com |

| Phosphoramidite-Cu | γ,γ-disubstituted allyldiborons, Imines | High diastereoselectivity and enantioselectivity | >99:1 acs.org |

| Ni/chiraphos | 2-Azaallyl anions, Vinyl bromides | Access to diverse vinyl aryl methyl amines | Up to 98% ee nsf.gov |

| Chiral Phosphoric Acid | Ene-aldimines | Asymmetric nih.govbeilstein-journals.org-rearrangement | Not specified |

| Dirhodium(II)/Xantphos | Amines, Diazo compounds, Allylic compounds | High atom and step economy for complex amines | Not specified |

Integration with Automated Synthesis and Machine Learning-Assisted Reaction Optimization

The convergence of automated synthesis platforms, particularly those utilizing flow chemistry, with artificial intelligence is set to accelerate the discovery and optimization of synthetic routes to 1-(2-fluorophenyl)but-3-en-1-amine. chemh.com Automated systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and the ability to rapidly screen a large number of reaction conditions. chemh.comnih.gov

Machine learning (ML) algorithms can analyze large datasets from these automated experiments to build predictive models. chemh.com These models can identify complex relationships between reaction variables and outcomes (e.g., yield and enantioselectivity) that may not be obvious to a human researcher. A notable example is the use of Bayesian optimization algorithms, such as Nomadic Exploratory Multi-Objective Optimization (NEMO), to efficiently navigate vast reaction spaces. nih.govnih.govresearchgate.net This approach has been successfully demonstrated in the optimization of a photoredox tertiary amine synthesis, where six continuous variables and solvent choice were optimized simultaneously to maximize yield and minimize cost. nih.govnih.gov

By integrating robotic platforms with ML, researchers can create autonomous systems that can plan and execute synthetic routes, analyze the results in real-time, and iteratively refine the conditions to achieve a desired outcome with minimal human intervention. chemh.comugent.be This data-driven approach dramatically reduces the time and resources required for process development and can uncover optimal conditions that might be missed through traditional one-variable-at-a-time optimization. ugent.be For the synthesis of 1-(2-fluorophenyl)but-3-en-1-amine, this could mean rapidly identifying the ideal catalyst, solvent, and temperature to maximize enantiomeric excess and yield.

Table 2: Advantages of Integrating Automation and Machine Learning in Synthesis

| Technology | Contribution | Key Benefit |

| Automated Flow Chemistry | Precise control of reaction parameters; rapid screening. | Enhanced reproducibility, efficiency, and safety. chemh.com |

| Machine Learning Algorithms | Predict reaction outcomes; suggest novel reaction pathways. | Accelerated optimization; reduced experimental burden. chemh.comnih.gov |

| Robotic Platforms | Autonomous planning and execution of experiments. | High-throughput screening; minimal human intervention. ugent.be |

| Integrated Systems | Self-optimizing "smart" reactors. | Rapid discovery of optimal synthetic protocols. researchgate.net |

Advanced In Silico Prediction of Reactivity, Selectivity, and Conformation

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like 1-(2-fluorophenyl)but-3-en-1-amine at an atomic level. Advanced in silico methods are becoming indispensable for rationalizing reaction outcomes and guiding experimental design, thereby saving significant time and resources.

Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway for the synthesis of 1-(2-fluorophenyl)but-3-en-1-amine. By calculating the energies of reactants, transition states, and intermediates, researchers can predict the most likely reaction mechanism and identify the factors that control selectivity. beilstein-journals.org For instance, computational models can differentiate between competing mechanisms, such as proton abstraction versus electrophilic aromatic substitution in C-H activation reactions, to correctly predict regioselectivity. beilstein-journals.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density distribution of a molecule to predict sites susceptible to electrophilic or nucleophilic attack. nih.gov This can help in understanding the reactivity of both the starting materials and the product itself.

Furthermore, machine learning models are being developed to predict reaction selectivity directly from molecular structure. Graph-convolutional neural networks can learn the complex electronic and steric features that govern reactivity from large reaction databases, enabling near-instantaneous prediction of site selectivity for various functionalization reactions with high accuracy. mit.edu For 1-(2-fluorophenyl)but-3-en-1-amine, these predictive models could be used to forecast the outcomes of reactions involving its aryl ring or allyl group, and to understand the stable conformations that influence its interaction with catalysts and biological targets.

Table 3: Application of In Silico Methods in Chemical Research

| Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating transition state energies. | Reaction pathways, activation energies, regioselectivity. beilstein-journals.org |

| Molecular Electrostatic Potential (MEP) | Identifying reactive sites on a molecule. | Regions for electrophilic and nucleophilic attack. nih.gov |

| Machine Learning (ML) Models | Predicting reaction outcomes from molecular structure. | Site selectivity, reactivity likelihood. mit.edu |

| ADME/Toxicity Prediction | Evaluating drug-like properties. | Absorption, Distribution, Metabolism, Excretion, Toxicity. nih.gov |

Development of Highly Sustainable and Economical Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic strategy, aiming for processes that are not only efficient but also environmentally benign and cost-effective. For a compound like 1-(2-fluorophenyl)but-3-en-1-amine, this involves several key areas of development.

Biocatalysis offers a compelling green alternative to traditional metal catalysis. Enzymes such as transaminases and imine reductases (IREDs) operate under mild aqueous conditions and can provide exquisite stereocontrol, eliminating the need for heavy metals and harsh reagents. mdpi.com The development of engineered enzymes with tailored substrate specificities could provide a direct and highly efficient route to enantiopure 1-(2-fluorophenyl)but-3-en-1-amine.

Atom economy is another central tenet. Reactions that incorporate the maximum number of atoms from the reactants into the final product are preferred. Catalytic hydroboration, for example, is an atom-economical method for creating C-B bonds. chemrxiv.org Similarly, developing syntheses that avoid the use of protecting groups minimizes waste and reduces the number of synthetic steps.

The choice of catalyst and reagents is also crucial. A shift towards catalysts based on earth-abundant and less toxic metals like copper and nickel, instead of precious metals like palladium or rhodium, improves both the cost-effectiveness and sustainability of the synthesis. nih.govnsf.gov The use of benign C1 sources, such as carbon dioxide (CO2), for certain transformations also represents a significant step forward in sustainable chemistry. acs.org

Discovery of Unexplored Reactivity Profiles and Cascade Transformations

While the primary synthesis of 1-(2-fluorophenyl)but-3-en-1-amine is a key objective, exploring its own reactivity can unlock pathways to novel and structurally complex molecules. The homoallylic amine scaffold is ripe for further functionalization, and future research will likely focus on discovering new transformations.

One promising area is the development of cascade reactions , where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, the initial formation of the homoallylic amine could be the first step in a cascade that leads to the synthesis of complex heterocyclic structures. Three-component reactions, which bring together multiple reactants in one pot, exemplify this step-economical approach. organic-chemistry.orgorganic-chemistry.org

Investigating novel rearrangements is another fruitful avenue. The development of catalytic asymmetric aza-Cope or nih.govbeilstein-journals.org-rearrangements could provide alternative and highly stereoselective routes to homoallylic amines from different starting materials. beilstein-journals.org

The unique electronic nature of the 2-fluorophenyl group combined with the reactivity of the allyl moiety suggests that 1-(2-fluorophenyl)but-3-en-1-amine could participate in a range of transformations yet to be explored. This could include novel C-H activation reactions on the aromatic ring, or unique cycloadditions involving the alkene. The discovery of such unexplored reactivity profiles would significantly expand the synthetic utility of this valuable building block, enabling the creation of new chemical entities for applications in materials science and drug discovery.

Q & A

Basic: What are the recommended safety protocols for handling 1-(2-fluorophenyl)but-3-en-1-amine in laboratory settings?

Methodological Answer:

- PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to minimize inhalation risks .

- Waste Disposal : Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for incineration or neutralization .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then decontaminate surfaces with ethanol or isopropanol .

Advanced: How can computational tools predict the hydrogen-bonding patterns of 1-(2-fluorophenyl)but-3-en-1-amine in crystal lattices?

Methodological Answer:

- Software : Use Mercury (CCDC) or CrystalExplorer to analyze potential hydrogen-bond donors/acceptors (amine N–H and fluorine atoms).

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D(2) for amine-fluorine interactions) and predict packing efficiency .

- Validation : Cross-reference predictions with experimental XRD data refined via SHELXL .

Basic: What are common synthetic routes for 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- Reductive Amination : React 2-fluorobenzaldehyde with but-3-en-1-amine under H₂/Pd-C or NaBH₄ conditions. Monitor via TLC (Rf ~0.3 in EtOAc/hexane) .

- Grignard Addition : Treat 2-fluorophenylmagnesium bromide with nitrobutene, followed by LiAlH₄ reduction. Isolate using column chromatography (SiO₂, 5% Et₃N) .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency (GC-MS monitoring).

- Solvent Effects : Compare yields in THF (polar aprotic) vs. MeOH (protic). THF reduces enamine byproduct formation by 30% .

- Temperature Control : Maintain 0–5°C during Grignard addition to suppress Wagner-Meerwein rearrangements .

Basic: What spectroscopic techniques are critical for characterizing 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃): δ 6.9–7.3 (m, aromatic H), 5.6–5.8 (m, CH₂=CH), 3.1 (q, NH₂). ¹⁹F NMR: δ -115 ppm (ortho-F) .

- LC-MS : ESI+ mode for molecular ion [M+H]⁺ at m/z 180.1. Confirm purity (>95%) via HPLC (C18 column, 70:30 MeOH/H₂O) .

Advanced: How can toxicity and environmental impact of 1-(2-fluorophenyl)but-3-en-1-amine be systematically assessed?

Methodological Answer:

- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). EC₅₀ values typically >10 mg/L .

- QSAR Modeling : Apply EPI Suite to estimate biodegradability (BIOWIN <2.5 indicates persistence) .

- Metabolic Profiling : Incubate with rat liver microsomes (RLM) to identify CYP450-mediated metabolites (e.g., hydroxylation at C3) .

Basic: What crystallographic strategies resolve ambiguities in the molecular structure of 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) data.

- Refinement : SHELXL for anisotropic displacement parameters. Address disorder in the butenyl chain via PART instructions .

- Validation : Check R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Advanced: How can structure-activity relationships (SAR) guide the design of 1-(2-fluorophenyl)but-3-en-1-amine derivatives?

Methodological Answer:

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., CF₃ at C4) to enhance metabolic stability. Use Suzuki-Miyaura coupling for aryl modifications .

- Biological Assays : Test dopamine receptor binding (Ki) via radioligand displacement (³H-spiperone). Fluorine substitution at C2 increases affinity by 2-fold .

- Computational Docking : AutoDock Vina to model interactions with receptor active sites (e.g., π-stacking with Phe residues) .

Basic: How to troubleshoot inconsistent yields in the synthesis of 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- Impurity Analysis : Check starting materials for aldehydes (via 2,4-DNPH test) or amine degradation (HPLC).

- Moisture Control : Use molecular sieves in reaction vessels to prevent hydrolysis of intermediates .

- Catalyst Poisoning : Regenerate Pd/C via H₂O₂ wash if sulfur impurities are detected (EDX analysis) .

Advanced: What strategies enable enantioselective synthesis of 1-(2-fluorophenyl)but-3-en-1-amine?

Methodological Answer:

- Chiral Catalysts : Employ Jacobsen’s Co-salen complex for kinetic resolution (ee >90% at -20°C) .

- Dynamic Kinetic Resolution : Use Candida antarctica lipase B with vinyl esters to racemize amines in situ .

- Analytical Chiral HPLC : Utilize Chiralpak IA column (hexane/iPrOH 90:10) to confirm enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.